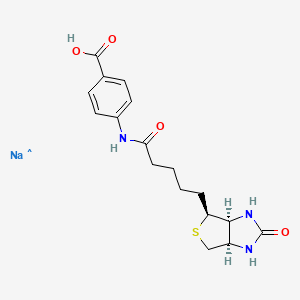
Disuccinimidyl sulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disuccinimidyl sulfoxide is a mass spectrometry-cleavable crosslinker that contains an amine-reactive N-hydroxysuccinimide ester at each end of a 7-carbon spacer arm. It is widely used in the study of protein-protein interactions due to its ability to form stable amide bonds with primary amines, facilitating the identification and characterization of protein complexes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disuccinimidyl sulfoxide is synthesized by reacting disuccinimidyl suberate with an oxidizing agent to introduce the sulfoxide group. The reaction typically occurs in an organic solvent such as dimethylformamide or dimethyl sulfoxide under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as crystallization and chromatography to obtain high-purity this compound suitable for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Disuccinimidyl sulfoxide primarily undergoes nucleophilic substitution reactions with primary amines to form stable amide bonds. This reaction is facilitated by the presence of the N-hydroxysuccinimide ester groups at both ends of the molecule .
Common Reagents and Conditions
The reaction with primary amines typically occurs in a pH range of 7-9, using buffers such as phosphate-buffered saline or HEPES. The reaction is often carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products
The major product of the reaction between this compound and primary amines is a stable amide bond, which links the two reacting molecules. This property is particularly useful in crosslinking studies to identify protein-protein interactions .
Wissenschaftliche Forschungsanwendungen
Disuccinimidyl sulfoxide is extensively used in scientific research for the following applications:
Protein-Protein Interaction Studies: It is used to crosslink proteins, allowing researchers to study the interactions and conformations of protein complexes.
Mass Spectrometry Analysis: The cleavable nature of this compound makes it ideal for mass spectrometry, as it generates distinct fragmentation patterns that facilitate the identification of crosslinked peptides.
Structural Biology: It helps in deducing the three-dimensional structures of proteins and protein complexes by providing distance constraints between amino acid residues.
Wirkmechanismus
Disuccinimidyl sulfoxide exerts its effects by reacting with primary amines in proteins to form stable amide bonds. The N-hydroxysuccinimide ester groups at both ends of the molecule facilitate this reaction. During mass spectrometry analysis, the sulfoxide group in the spacer arm can be cleaved using collision-induced dissociation, generating diagnostic ion doublets that aid in the identification of crosslinked peptides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disuccinimidyl Suberate: Similar to disuccinimidyl sulfoxide but lacks the cleavable sulfoxide group, making it non-cleavable in mass spectrometry.
Disuccinimidyl Dibutyric Urea: Another mass spectrometry-cleavable crosslinker with a longer spacer arm and different cleavage properties.
Uniqueness
This compound is unique due to its cleavable sulfoxide group, which enhances its utility in mass spectrometry by providing distinct fragmentation patterns. This property allows for more accurate identification and characterization of crosslinked peptides compared to non-cleavable crosslinkers .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O9S/c17-9-1-2-10(18)15(9)24-13(21)5-7-26(23)8-6-14(22)25-16-11(19)3-4-12(16)20/h1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSVVHDQSGMHAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCS(=O)CCC(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
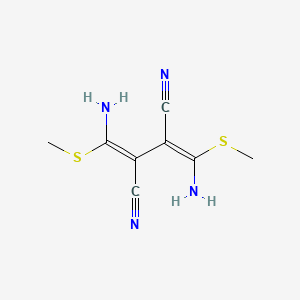
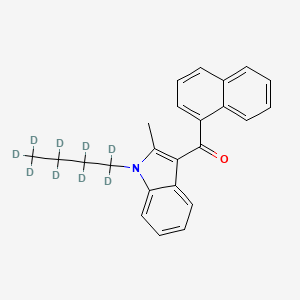
![(2S,3S,4R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769477.png)
![(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B10769490.png)
![(2S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769499.png)
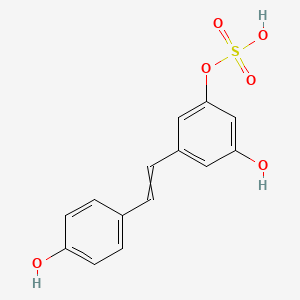
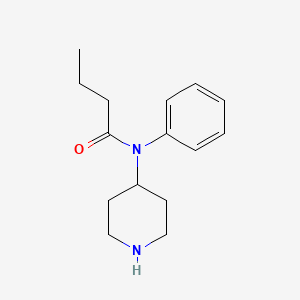
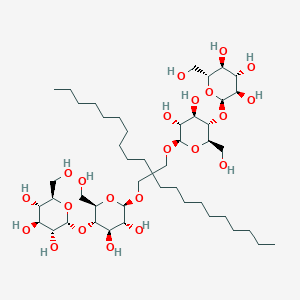
![3-[14-Ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),19,21-dodecaen-9-yl]propanoic acid](/img/structure/B10769525.png)
![2-[(4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-2-pyridinyl)acetamide](/img/structure/B10769531.png)
![N'-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B10769543.png)
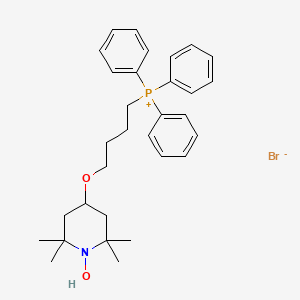
![2-[6-[2-Decyl-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]dodecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10769557.png)
